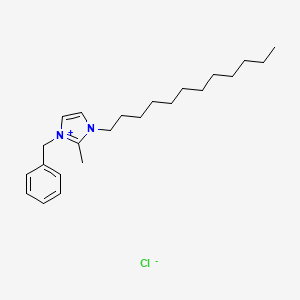

3-Benzyl-1-dodecyl-2-methyl-1h-imidazol-3-ium chloride

Description

Structural Classification of Imidazolium-Based Ionic Liquids

The structural organization of imidazolium-based ionic liquids follows a well-defined classification system that categorizes compounds based on the number and type of substituents attached to the imidazole ring. Imidazolium ionic liquids are generally divided into four distinct categories: monosubstituted, disubstituted, trisubstituted imidazolium ionic liquids, and benzimidazole ionic liquids. The imidazole ring serves as a versatile ionic liquid scaffold due to its unique combination of nitrogen atoms that can accommodate various alkyl substituents, allowing for precise adjustment of properties to meet specific application requirements.

Monosubstituted imidazolium ionic liquids typically feature a single nitrogen atom replacement with an alkyl group, where N-alkylimidazolium chloride represents one of the most common examples used in biochemical applications. These compounds have demonstrated effectiveness in protein refolding processes, particularly with model proteins such as egg white lysozyme and antibody fragments. The structural simplicity of monosubstituted variants allows for fundamental studies of imidazolium cation behavior and hydrogen bonding characteristics.

Disubstituted imidazolium ionic liquids emerge when both nitrogen atoms in the imidazole ring are replaced by alkyl groups, creating the most extensively studied class of ionic liquids. The formation of ionic liquids in this category depends critically on the length and type of substituents attached to the molecule. These compounds demonstrate exceptional versatility as solvents for dissolving less soluble polysaccharides and carbohydrates, with their solvation mechanism strongly dependent on the selected anion.

Trisubstituted imidazolium ionic liquids, which include 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride, represent molecules where two nitrogen atoms and one carbon atom in the imidazole ring are replaced by alkyl groups. This classification exhibits superior performance in electrochemical applications compared to disubstituted variants. Research has demonstrated that trialkyl-substituted imidazolium-based ionic liquids function as potential electrolytes for electroplating and other electrochemical processes.

| Classification Type | Substitution Pattern | Key Characteristics | Representative Applications |

|---|---|---|---|

| Monosubstituted | Single N-alkyl replacement | Simple structure, protein refolding enhancement | Biochemical applications, lysozyme renaturation |

| Disubstituted | Both N atoms substituted | Most studied class, solvent properties | Polysaccharide dissolution, cellulose processing |

| Trisubstituted | Two N atoms + one C atom | Enhanced electrochemical properties | Electroplating, electrochemical applications |

| Benzimidazole | Fused benzene ring | Electronic properties enhancement | Fuel cell electrolytes, proton conduction |

The structural organization of these ionic liquids extends beyond simple cation classification to encompass complex supramolecular arrangements. Pure 1,3-dialkylimidazolium ionic liquids are better described as hydrogen-bonded polymeric supramolecules with the general formula {[(DAI)x(X)x-n)]n+ [(DAI)x-n(X)x)]n-}n, where DAI represents the 1,3-dialkylimidazolium cation and X represents the anion. This structural pattern manifests as a general trend in the solid phase and is maintained to a significant extent in both liquid and gas phases.

Properties

IUPAC Name |

1-benzyl-3-dodecyl-2-methylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N2.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-24-19-20-25(22(24)2)21-23-16-13-12-14-17-23;/h12-14,16-17,19-20H,3-11,15,18,21H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBODPHKDNYVCEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1C)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943360 | |

| Record name | 1-Benzyl-3-dodecyl-2-methyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21054-72-8 | |

| Record name | 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21054-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021054728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Benzyl-3-dodecyl-2-methyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

$$

\text{1-dodecyl-2-methylimidazole} + \text{benzyl chloride} \xrightarrow[\text{reflux}]{\text{inert atmosphere}} \text{this compound}

$$

- Reagents: 1-dodecyl-2-methylimidazole, benzyl chloride

- Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions

- Solvent: Often anhydrous organic solvents such as acetonitrile or tetrahydrofuran (THF) are used

- Duration: Several hours until completion, monitored by TLC or NMR

This method is scalable and adaptable for industrial production, where purification steps such as recrystallization or chromatographic techniques are employed to achieve high purity.

Detailed Preparation Procedure

Starting Material Preparation

- 1-Dodecyl-2-methylimidazole is synthesized by alkylation of 2-methylimidazole with 1-bromododecane or 1-dodecyl halide under basic conditions.

- The purity of this intermediate is critical for the success of the subsequent quaternization step.

Quaternization Reaction

- In a dry, inert atmosphere setup, 1-dodecyl-2-methylimidazole is dissolved in anhydrous solvent.

- Benzyl chloride is added dropwise to the stirred solution.

- The mixture is heated to reflux (typically 80–100 °C) for several hours.

- The progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

- Upon completion, the reaction mixture is cooled, and the product precipitates or is extracted.

Purification

- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Alternatively, column chromatography on silica gel can be used to remove impurities.

- Final drying under vacuum yields the pure this compound as a solid.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous acetonitrile or THF | Ensures no hydrolysis or side reactions |

| Temperature | Reflux (80–100 °C) | Promotes complete alkylation |

| Atmosphere | Nitrogen or argon (inert) | Prevents oxidation of imidazole |

| Reaction Time | 6–24 hours | Depends on scale and reagent purity |

| Molar Ratio (Imidazole: Benzyl chloride) | 1:1 to 1:1.2 | Slight excess of benzyl chloride may improve yield |

| Purification | Recrystallization or chromatography | Ensures removal of unreacted starting materials and byproducts |

Alternative Synthetic Approaches

While the direct alkylation of 1-dodecyl-2-methylimidazole with benzyl chloride is the most common, other methods reported in literature for related imidazolium salts include:

- Stepwise synthesis via haloalkyl intermediates: For example, synthesizing 1-(haloalkyl)imidazole derivatives followed by quaternization with benzyl halides.

- One-pot multi-component reactions: Combining imidazole, alkyl halides, and benzyl halides under controlled conditions, though less common for this specific compound.

- Ionothermal synthesis: Using imidazolium salts as both solvent and template in zeolite synthesis, which may involve in situ formation of imidazolium salts under elevated temperatures (150–200 °C). However, this is more relevant to materials synthesis than pure compound preparation.

Research Findings and Analytical Data

- Yield: Typical yields for the alkylation step range from 70% to 90%, depending on reaction conditions and purification efficiency.

- Characterization: The product is confirmed by:

- NMR Spectroscopy: Characteristic signals for benzyl protons, dodecyl chain, and methyl groups on the imidazolium ring.

- Mass Spectrometry: Molecular ion peak at m/z consistent with C23H37ClN2 (molecular weight ~377 g/mol).

- Elemental Analysis: Confirms the presence of carbon, hydrogen, nitrogen, and chlorine in expected ratios.

- Purity: High purity (>97%) is achievable, suitable for research and industrial applications.

Summary Table of Preparation Methods

| Step | Description | Key Parameters | Outcome/Notes |

|---|---|---|---|

| 1. Synthesis of 1-dodecyl-2-methylimidazole | Alkylation of 2-methylimidazole with dodecyl halide | Base, solvent, reflux | Intermediate for quaternization |

| 2. Quaternization | Reaction with benzyl chloride under reflux | Inert atmosphere, anhydrous solvent | Formation of imidazolium chloride salt |

| 3. Purification | Recrystallization or chromatography | Solvent choice critical | High purity product |

| 4. Characterization | NMR, MS, elemental analysis | Confirm structure and purity | Validates successful synthesis |

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: The chloride ion can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Silver nitrate is often used to replace the chloride ion with a nitrate ion.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium salts with different anions, while substitution reactions can produce a variety of imidazolium derivatives .

Scientific Research Applications

3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride is a chemical compound with a variety of applications in scientific research. It is also known as 3-Benzyl-1-dodecyl-2-methylimidazolium chloride, 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1), or Curezol SFZ .

General Information

Applications

- Corrosion Inhibition: Imidazole-based ionic liquids, including this compound, are effective in preventing steel rebar corrosion in cement pore solutions . They act as mixed-type inhibitors by adsorbing on steel bars, suppressing both anodic and cathodic processes . At a concentration of 100 ppm, these ionic liquids have shown performance efficiencies of 97.4% and 96.1% using mass loss and polarization methods, respectively .

- Solvent and Catalyst: It can be used as a solvent and catalyst in chemistry.

- Wetting Properties: It can be used as performance additives for improving the wetting properties of ionic liquids on solid surfaces .

Safety Information

- Signal Word: Warning

- Hazard Statements: Causes skin and serious eye irritation .

- Precautionary Statements: Wear protective gloves/eye protection/face protection and wash skin thoroughly after handling . In case of skin contact, wash with plenty of water . If eye irritation persists, get medical advice/attention. In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do; continue rinsing. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention .

Mechanism of Action

The mechanism of action of 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects. In chemical reactions, its ionic nature facilitates the stabilization of transition states and intermediates, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogous imidazolium salts, highlighting differences in alkyl chain length, substituent positions, and functional groups.

3-Benzyl-1-decyl-4,5-dihydro-1H-imidazol-3-ium Chloride (CAS: 94088-59-2)

- Structural Differences :

- The alkyl chain at the 1-position is shorter (decyl, C10 vs. dodecyl, C12).

- The imidazolium ring is partially saturated (4,5-dihydro), unlike the fully aromatic ring in the target compound.

- Impact on Properties :

1-Benzyl-3-methyl-1H-imidazol-3-ium Chloride (CAS: 36443-80-8)

- Structural Differences: Lacks the dodecyl chain (only a methyl group at the 3-position). No substituent at the 2-position.

- Impact on Properties :

1,3-Dibenzyl-4,5-dimethyl-1H-imidazol-3-ium Chloride (CAS: 596093-98-0)

- Structural Differences :

- Dual benzyl groups at the 1- and 3-positions.

- Additional methyl groups at the 4- and 5-positions.

- Impact on Properties: Increased steric hindrance and aromaticity enhance thermal stability but reduce solubility in nonpolar solvents. The absence of a long alkyl chain limits its utility as a surfactant .

Comparative Data Table

Biological Activity

Overview

3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride (BDMIMCl) is a quaternary ammonium compound characterized by its unique imidazolium structure. Its molecular formula is C23H37ClN2, with a molecular weight of approximately 377.01 g/mol. The compound exhibits significant biological activity, particularly in antimicrobial applications, making it a subject of extensive research.

The biological activity of BDMIMCl primarily arises from its amphiphilic nature, which allows it to interact effectively with biological membranes. This interaction can lead to the disruption of lipid bilayers, causing increased permeability and eventual cell lysis in microbial cells. The mechanism can be summarized as follows:

- Adhesion : BDMIMCl adheres to the negatively charged surfaces of bacterial membranes through electrostatic interactions.

- Penetration : It penetrates the membrane, disrupting its integrity.

- Cell Lysis : The disruption leads to cell leakage and death.

This mechanism is similar to that observed in other quaternary ammonium compounds (QACs), which are known for their broad-spectrum antimicrobial properties .

Antimicrobial Activity

BDMIMCl has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notable findings include:

- Activity Against Specific Strains : Studies have shown that BDMIMCl exhibits significant antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Concentration Dependence : The antimicrobial efficacy increases with concentration, with higher doses leading to more pronounced effects on bacterial viability.

Case Studies

Several studies have highlighted the biological applications of BDMIMCl:

- Study on Antimicrobial Coatings : Research published in Molecules indicates that BDMIMCl can be incorporated into polymeric coatings, enhancing their antibacterial properties against a range of pathogens. The study emphasized the importance of the alkyl chain length in determining the effectiveness of the coatings .

- Ionic Liquids and Antiviral Properties : Another investigation explored the antiviral potential of BDMIMCl, revealing its ability to inhibit the replication of influenza A virus. This suggests that BDMIMCl may have broader applications beyond antibacterial activity.

Comparison with Similar Compounds

To understand the unique properties of BDMIMCl, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Hexadecyl-3-methylimidazolium chloride | C17H36ClN2 | Longer alkyl chain enhances hydrophobicity |

| 3-Octyl-1-(4-nitrophenyl)-imidazolium chloride | C17H22ClN3O2 | Contains a nitrophenyl group for enhanced reactivity |

| 1-Dodecylimidazolium bromide | C13H24BrN2 | Lacks the benzyl group but shares similar properties |

BDMIMCl's combination of a long hydrophobic dodecyl chain and a benzyl substituent enhances both its surfactant and biological activity compared to other similar compounds .

Applications

The unique properties of BDMIMCl have led to its exploration in various fields:

- Antimicrobial Formulations : Its effectiveness against bacteria positions it as a candidate for use in disinfectants and antimicrobial coatings.

- Drug Delivery Systems : The surfactant properties may improve drug solubility and bioavailability, facilitating better therapeutic outcomes.

- Material Science : BDMIMCl is being investigated for its potential applications in developing advanced materials, including polymers and nanomaterials .

Q & A

Basic: How can researchers optimize the synthesis of 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride to improve yield and purity?

Methodological Answer:

- Experimental Design: Use statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, molar ratios, solvent polarity, and catalyst type). For example, a Central Composite Design can identify critical factors affecting quaternization efficiency .

- Catalyst Screening: Test catalysts like MnO₂ or Ru-based complexes (e.g., [Ru(bpp)(pydic)]) under varying conditions (e.g., 50°C for 5.5 hours) to optimize reaction kinetics .

- Purity Enhancement: Employ recrystallization in polar aprotic solvents (e.g., acetonitrile) or column chromatography with silica gel to isolate high-purity product.

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Analysis: Use H and C NMR to confirm alkyl chain integration, benzyl group substitution, and absence of unreacted precursors.

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., Cu-Kα radiation at 293 K) resolves imidazolium ring geometry and counterion positioning, with R-factor < 0.04 for reliability .

Advanced: How can computational modeling be integrated with experimental data to elucidate the reaction mechanism of quaternization in the synthesis of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and activation energies for quaternization steps. Use software like Gaussian or ORCA for energy minimization .

- Reaction Path Search: Apply the Artificial Force Induced Reaction (AFIR) method to map potential energy surfaces and identify intermediates .

- Validation: Cross-reference computed IR spectra and thermodynamic data (e.g., ΔG‡) with experimental DSC or FTIR results to confirm mechanistic pathways .

Advanced: What methodologies are recommended to resolve contradictions between theoretical predictions and experimental observations in the physicochemical properties of this compound?

Methodological Answer:

- Multi-Technique Validation: Combine DSC (thermal stability), surface tension measurements (micellar behavior), and XRD (crystalline phase analysis) to reconcile discrepancies .

- Error Analysis: Quantify experimental uncertainties (e.g., ±2°C in temperature-controlled reactions) and compare with computational error margins (e.g., basis set limitations in DFT) .

- Feedback Loops: Use inconsistencies to refine computational models (e.g., adjusting solvent parameters in MD simulations) and redesign experiments iteratively .

Basic: What are the critical considerations in designing a scalable reactor system for laboratory-scale production of this compound?

Methodological Answer:

- Reactor Geometry: Opt for batch reactors with high agitation rates (≥500 rpm) to ensure homogeneous mixing of viscous intermediates .

- Mass Transfer Optimization: Use membrane technologies (e.g., hollow-fiber modules) to separate byproducts and enhance reaction efficiency .

- Temperature Control: Implement jacketed reactors with PID controllers to maintain isothermal conditions (±1°C) during exothermic quaternization .

Advanced: How does the dodecyl chain length influence the micellar behavior and surface activity of this compound in aqueous solutions?

Methodological Answer:

- Critical Micelle Concentration (CMC): Measure surface tension vs. concentration plots using a Du Noüy ring tensiometer. Compare with shorter/longer alkyl analogs (e.g., hexyl vs. tetradecyl) .

- Dynamic Light Scattering (DLS): Analyze hydrodynamic radii of micelles at varying temperatures (20–60°C) to assess thermal stability .

- MD Simulations: Model surfactant-solvent interactions to predict aggregation numbers and validate with small-angle neutron scattering (SANS) data .

Advanced: What experimental approaches can determine the thermal and oxidative stability of this compound under varying environmental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N₂/O₂ atmospheres to quantify decomposition thresholds (e.g., >250°C) .

- Accelerated Aging Studies: Expose samples to UV light or elevated O₂ partial pressures (e.g., 5 bar) for 72 hours, then analyze via HPLC for degradation products .

- Kinetic Modeling: Apply the Ozawa-Flynn-Wall method to derive activation energies (Eₐ) for oxidative degradation .

Advanced: How can hybrid computational-experimental frameworks predict the ionic liquid behavior of this compound in novel solvent systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ionic interactions in solvents like [BMIM][PF₆] using force fields (e.g., OPLS-AA) to predict viscosity and conductivity .

- Empirical Validation: Measure electrochemical impedance spectra and compare with simulated ion diffusivity coefficients .

- High-Throughput Screening: Use robotic platforms to test solubility in 50+ solvent mixtures, then correlate results with COSMO-RS predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.